molecular formula C16H14FN3 B2427768 4-(1-cyclopropyl-6-fluoro-1H-1,3-benzodiazol-2-yl)aniline CAS No. 1354952-46-7

4-(1-cyclopropyl-6-fluoro-1H-1,3-benzodiazol-2-yl)aniline

Cat. No.: B2427768
CAS No.: 1354952-46-7
M. Wt: 267.307
InChI Key: COIOZLNEPSHNLX-UHFFFAOYSA-N
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Description

4-(1-cyclopropyl-6-fluoro-1H-1,3-benzodiazol-2-yl)aniline is a chemical compound with the molecular formula C16H14FN3 and a molecular weight of 267.30 g/mol . This compound is characterized by the presence of a cyclopropyl group, a fluorine atom, and a benzodiazole ring, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

The synthesis of 4-(1-cyclopropyl-6-fluoro-1H-1,3-benzodiazol-2-yl)aniline typically involves multiple steps, starting from readily available starting materials. . The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product. Industrial production methods may involve optimization of these conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

4-(1-cyclopropyl-6-fluoro-1H-1,3-benzodiazol-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Scientific Research Applications

4-(1-cyclopropyl-6-fluoro-1H-1,3-benzodiazol-2-yl)aniline has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(1-cyclopropyl-6-fluoro-1H-1,3-benzodiazol-2-yl)aniline involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways and gene expression .

Comparison with Similar Compounds

4-(1-cyclopropyl-6-fluoro-1H-1,3-benzodiazol-2-yl)aniline can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound and its potential for diverse applications in scientific research.

Properties

IUPAC Name

4-(1-cyclopropyl-6-fluorobenzimidazol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3/c17-11-3-8-14-15(9-11)20(13-6-7-13)16(19-14)10-1-4-12(18)5-2-10/h1-5,8-9,13H,6-7,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COIOZLNEPSHNLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C3=C(C=CC(=C3)F)N=C2C4=CC=C(C=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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